molecular formula C5H6BrN3O3 B1382251 (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1674390-09-0

(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1382251
CAS No.: 1674390-09-0
M. Wt: 236.02 g/mol
InChI Key: SDFSPGQYQCXCMV-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H6BrN3O3 and a molecular weight of 236.02 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the alkylation of 1H-1,2,4-triazole with an appropriate bromoalkyl derivative. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with methoxyacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., dimethylformamide, acetonitrile). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex triazole-containing compounds.

Scientific Research Applications

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its combination of a bromo-substituted triazole ring and a methoxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Biological Activity

(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that belongs to the triazole family. Its unique structure, featuring a triazole ring and an acetic acid moiety, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C5_5H6_6BrN3_3O3_3
  • Molecular Weight : 236.02 g/mol
  • CAS Number : 1674390-09-0

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. This compound is no exception. Its structural features allow it to interact effectively with microbial enzymes and cellular targets.

Microbial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

These results suggest that the compound has moderate to strong antibacterial and antifungal activity, making it a candidate for further investigation in antimicrobial drug development .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving caspase activation.

Cancer Cell Line IC50_{50} (µM) Mechanism of Action
MCF-74.5Caspase activation
MDA-MB-2316.0Cell cycle arrest at G1 phase
U-9375.0Induction of apoptosis

The IC50_{50} values indicate that the compound is effective at low concentrations and may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites of enzymes.
  • Receptor Binding : The triazole ring can engage in π-stacking interactions with aromatic residues in receptor proteins.
  • DNA Interaction : The compound may intercalate into DNA structures, disrupting replication and transcription processes.

Study on Anticancer Activity

A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that:

  • The compound significantly reduced cell viability in a dose-dependent manner.
  • Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound.

This study highlights the potential of this compound as a therapeutic agent against breast cancer .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The findings included:

  • Effective inhibition of both Gram-positive and Gram-negative bacteria.
  • Notable antifungal activity against Candida species.

These results suggest that this compound could be developed into a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFSPGQYQCXCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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